molecular formula C11H20N2O3 B8092056 tert-Butyl (4aS,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate

tert-Butyl (4aS,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate

Cat. No.: B8092056
M. Wt: 228.29 g/mol
InChI Key: AUXXIKSVHUSTOA-IUCAKERBSA-N
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Description

tert-Butyl (4aS,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate: is a complex organic molecule. It features a tert-butyl group attached to an octahydropyrrolo[3,4-b]morpholine structure, with a carboxylate functional group. Compounds like this are of great interest in the fields of medicinal chemistry and synthetic organic chemistry due to their potential biological activities and structural complexity.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl (4aS,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate typically involves several steps:

    • Cyclization: : The formation of the pyrrolo[3,4-b]morpholine core can be achieved through a cyclization reaction.

    • Substitution: : tert-Butyl groups are often introduced via nucleophilic substitution reactions.

    • Esterification: : The carboxylate group can be formed by esterification of the corresponding acid.

  • Industrial Production Methods: : The large-scale production involves optimization of reaction conditions for higher yields and purity. This typically includes:

    • Catalysis: : Using catalysts to improve reaction efficiency.

    • Purification: : Employing techniques like recrystallization or chromatography for product purification.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : This compound may undergo oxidation to introduce additional functional groups.

    • Reduction: : Reduction can occur at the carboxylate group, converting it to an alcohol.

    • Substitution: : Substitution reactions are possible at the nitrogen or carbon atoms.

  • Common Reagents and Conditions

    • Oxidizing agents: : Like KMnO₄ or CrO₃.

    • Reducing agents: : Such as LiAlH₄ or NaBH₄.

    • Nucleophiles and electrophiles: : For substitution reactions under various conditions.

  • Major Products

    • Oxidized products: : Depending on the site of oxidation.

    • Reduced products: : Typically alcohols.

    • Substituted products: : With various functional groups attached.

Scientific Research Applications

  • Chemistry

    • As a building block for more complex molecules.

    • In the development of new synthetic methodologies.

  • Biology

    • Studied for potential biological activity, such as enzyme inhibition.

  • Medicine

    • Investigated for therapeutic properties, potentially in drug development.

  • Industry

    • Used in the synthesis of fine chemicals and materials science.

Mechanism of Action

The exact mechanism of action for biological or medicinal purposes can involve:

  • Molecular Targets: : Binding to specific proteins or enzymes.

  • Pathways: : Modulation of biochemical pathways, possibly affecting cellular processes.

Comparison with Similar Compounds

When compared to other similar compounds like:

  • tert-Butyl (4R,7R)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate

  • tert-Butyl (4S,7R)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate

The unique configuration of the (4aS,7aS) stereoisomer can lead to different chemical reactivity and biological activity. Its uniqueness lies in the spatial arrangement, affecting how it interacts with other molecules.

That’s the lowdown on tert-Butyl (4aS,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate. Any other compounds you’re curious about?

Properties

IUPAC Name

tert-butyl (4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-8-9(7-13)15-5-4-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXXIKSVHUSTOA-IUCAKERBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@H](C1)OCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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